

Application Notes and Protocols: Synthesis of 3-Nitrobutyrophenone via Nitration of Butyrophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Nitrobutyrophenone**

Cat. No.: **B1360299**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **3-nitrobutyrophenone** through the electrophilic aromatic substitution (nitration) of butyrophenone. The primary method described utilizes a classic mixed acid (sulfuric and nitric acid) approach, a robust and widely applicable technique for the nitration of moderately deactivated aromatic rings. The butyryl group ($-\text{CO}(\text{CH}_2)_2\text{CH}_3$) is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer. This application note includes a comprehensive experimental protocol, safety precautions, and data presentation to guide researchers in this synthesis.

Introduction

3-Nitrobutyrophenone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The introduction of a nitro group onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. The nitration of butyrophenone is a standard example of electrophilic aromatic substitution, where the nitronium ion (NO_2^+), generated *in situ* from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.^{[1][2]} The reaction's regioselectivity is controlled by the deactivating, meta-directing nature of the butyryl group.

Data Presentation

Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	CAS Number
Butyrophenone	C ₁₀ H ₁₂ O	148.20	Colorless liquid	495-40-9
3-Nitrobutyrophenone	C ₁₀ H ₁₁ NO ₃	193.19	Yellow solid/oil	50766-86-4[3]

Reaction Conditions and Expected Yield

The following table outlines the typical reaction conditions adapted from a similar, well-documented procedure for the nitration of acetophenone. Yields for the nitration of butyrophenone are expected to be in a similar range.

Parameter	Value
Temperature	0 °C to 5 °C
Reaction Time	~1 hour
Molar Ratio (Butyrophenone:HNO ₃)	1 : 1.3
Expected Yield	70-80%
Major Product	3-Nitrobutyrophenone
Potential Side Products	2-Nitrobutyrophenone, 4-Nitrobutyrophenone, Dinitrated products

Experimental Protocol

This protocol is adapted from the well-established procedure for the nitration of acetophenone, a structurally similar ketone.

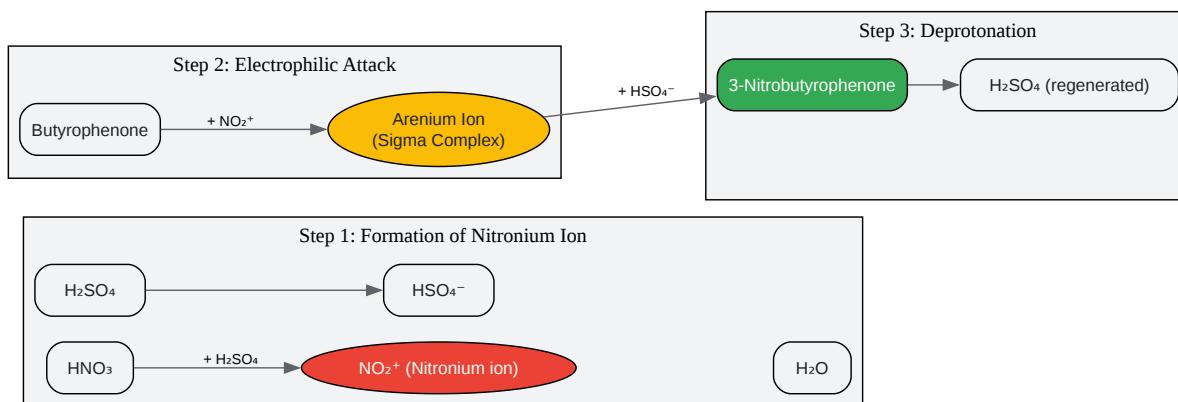
Materials and Equipment

- Reagents:

- Butyrophenone ($C_{10}H_{12}O$)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Cracked Ice
- Deionized Water
- Ethanol (for recrystallization)
- Sodium Bicarbonate ($NaHCO_3$, saturated solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

- Equipment:

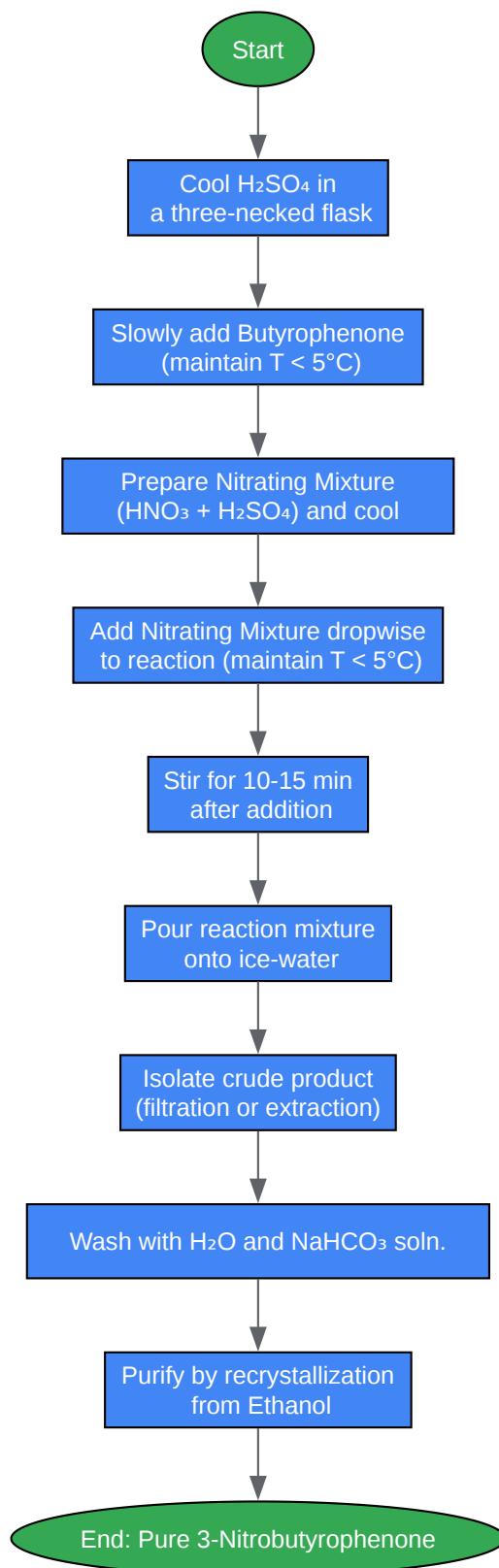
- Three-necked round-bottom flask (250 mL)
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice-salt bath
- Büchner funnel and filter flask
- Beakers
- Separatory funnel
- Rotary evaporator


Procedure

- Reaction Setup:
 - Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
 - Place the flask in an ice-salt bath to maintain a low temperature.
- Initial Cooling:
 - Carefully add 50 mL of concentrated sulfuric acid to the reaction flask.
 - Begin stirring and allow the acid to cool to below 0 °C.
- Addition of Butyrophenone:
 - Slowly add 0.1 mol of butyrophenone to the cooled, stirring sulfuric acid via the dropping funnel. Maintain the temperature below 5 °C during this addition.
- Preparation of Nitrating Mixture:
 - In a separate beaker, carefully prepare the nitrating mixture by slowly adding 0.13 mol of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Nitration Reaction:
 - Cool the butyrophenone-sulfuric acid mixture to 0 °C or slightly below.
 - Slowly add the cold nitrating mixture dropwise from the dropping funnel to the reaction flask. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C. This step is highly exothermic.
 - After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.
- Quenching and Isolation:

- In a large beaker (1 L), prepare a mixture of approximately 250 g of cracked ice and 250 mL of water.
 - Pour the reaction mixture slowly and carefully onto the ice-water mixture with vigorous stirring. This will precipitate the crude **3-nitrobutyrophenone** as a yellow solid or oil.
 - Allow the ice to melt completely.
- Work-up and Purification:
- If the product is solid, collect it by suction filtration using a Büchner funnel. If it is an oil, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the collected solid (or organic extract) with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.
 - Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
 - The crude product can be further purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

Visualizations


Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of Butyrophenone Nitration.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for **3-Nitrobutyrophenone**.

Safety Precautions

- **Corrosive Acids:** Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
- **Exothermic Reaction:** The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the formation of dinitrated byproducts and to avoid a runaway reaction.
- **Quenching:** The addition of the reaction mixture to water is also exothermic. Perform this step slowly and with efficient stirring to dissipate the heat.
- **Waste Disposal:** Neutralize acidic waste before disposal according to institutional guidelines.

Conclusion

The nitration of butyrophenone using mixed acid is an effective method for the synthesis of **3-nitrobutyrophenone**. Adherence to the detailed protocol, particularly with respect to temperature control and safety precautions, is essential for a successful and safe synthesis. The resulting product is a key intermediate for further chemical transformations in various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. [researchgate.net](http://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](http://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 3-Nitrobutyrophenone via Nitration of Butyrophenone]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1360299#synthesis-of-3-nitrobutyrophenone-via-nitration-of-butyrophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com